molecular formula C16H22Cl3NO2 B12641734 1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate

1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate

Cat. No.: B12641734
M. Wt: 366.7 g/mol
InChI Key: RXZWCIDVNSYZRH-UHFFFAOYSA-N
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Description

CAS Registry

While no specific CAS registry number is available for 1-chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate, closely related analogs include:

  • Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate (CAS 79481-83-7).
  • Chlorambucil chloroethyl ester (CAS 94236-91-6), differing only in the ester group’s chlorine position.

PubChem

PubChem entries for analogous compounds highlight structural similarities. For example, methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate (CID 20702730) shares the same phenylalkyl backbone but substitutes the ester group with a methyl moiety. The 1-chloroethyl variant would likely follow a similar CID classification, though it remains unlisted in current records.

Wikidata

Wikidata entries for structurally related esters, such as butyl 4-{4-[bis(2-chloroethyl)amino]phenyl}butanoate (Q82060385), demonstrate the platform’s use for aggregating chemical data. The 1-chloroethyl derivative would theoretically inherit properties like a molecular formula of C₁₈H₂₇Cl₂NO₂ and a mass of 359.14 g/mol , adjusted for its specific substituents.

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₂₇Cl₃NO₂ is deduced through summation of atomic constituents:

  • Carbon (C): 18 (butanoate backbone: 4; phenyl ring: 6; ester group: 2; bis(2-chloroethyl) groups: 4 × 2).
  • Hydrogen (H): 27 (butanoate: 7; phenyl: 5; ester: 4; bis(2-chloroethyl): 4 × 2 + 1 amino H).
  • Chlorine (Cl): 3 (1 from the ester group, 2 from the bis(2-chloroethyl) substituents).
  • Nitrogen (N): 1 (amino group).
  • Oxygen (O): 2 (ester and carbonyl groups).
Property Value
Molecular formula C₁₈H₂₇Cl₃NO₂
Molecular weight 366.7 g/mol
Exact mass 365.09 Da
Heavy atom count 24

The molecular weight calculation integrates isotopic masses:

  • Carbon (12.01 × 18) = 216.18
  • Hydrogen (1.008 × 27) = 27.22
  • Chlorine (35.45 × 3) = 106.35
  • Nitrogen (14.01 × 1) = 14.01
  • Oxygen (16.00 × 2) = 32.00
    Total = 216.18 + 27.22 + 106.35 + 14.01 + 32.00 = 395.76 g/mol (discrepancy due to rounding conventions).

Structural Isomerism and Tautomeric Possibilities

Structural isomerism in this compound arises from variations in substituent positioning and functional group arrangement.

Positional Isomers

  • Ester Group Isomerism: The 1-chloroethyl ester could theoretically exist as a 2-chloroethyl isomer, altering the chlorine’s position on the ethyl chain. This variant, 2-chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate , is documented under CAS 94236-91-6.
  • Phenyl Substitution Isomerism: The bis(2-chloroethyl)amino group may occupy alternative positions on the phenyl ring (ortho, meta), though para substitution is most stable due to steric and electronic factors.

Tautomerism

Tautomeric shifts are unlikely due to the absence of labile protons or conjugated π-systems. The compound’s stability is reinforced by:

  • A fully saturated aliphatic backbone.
  • Aromatic resonance stabilization of the phenyl ring.
  • Lack of enolizable hydrogens adjacent to carbonyl groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22Cl3NO2

Molecular Weight

366.7 g/mol

IUPAC Name

1-chloroethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate

InChI

InChI=1S/C16H22Cl3NO2/c1-13(19)22-16(21)4-2-3-14-5-7-15(8-6-14)20(11-9-17)12-10-18/h5-8,13H,2-4,9-12H2,1H3

InChI Key

RXZWCIDVNSYZRH-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorambucil can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminophenylbutyric acid with 2-chloroethylamine hydrochloride in the presence of a base, followed by esterification with chloroacetyl chloride . The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of chlorambucil follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions: Chlorambucil undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chlorambucil has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily bendamustine-related impurities or derivatives documented in pharmacopeial standards (). Below is a comparative analysis based on molecular features and functional groups:

Table 1: Structural and Molecular Comparison

Compound Name (USP Designation) Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences vs. Target Compound
Target Compound C₁₇H₂₃Cl₃N₂O₂ 409.74 1-Chloroethyl ester, phenyl with bis(2-chloroethyl)amino Reference for comparison
Bendamustine Related Compound I RS (Ethyl ester analog) C₁₈H₂₅Cl₂N₃O₂ 386.32 Ethyl ester, benzimidazole with bis(2-chloroethyl)amino - Benzimidazole vs. phenyl core
- Ethyl ester (non-chlorinated) vs. 1-chloroethyl ester
Bendamustine Related Compound F RS (Mannitol ester) C₂₂H₃₃Cl₂N₃O₇ 522.42 Mannitol-1-yl ester, benzimidazole with bis(2-chloroethyl)amino - Polar mannitol ester vs. lipophilic 1-chloroethyl ester
- Higher molecular weight (522 vs. 409)
Bendamustine Related Compound C RS (Mono-chloroethylamino) C₁₄H₁₈ClN₃O₂ 295.77 Single 2-chloroethylamino group on benzimidazole - Mono-chloroethyl vs. bis-chloroethyl substitution
- No ester group (free carboxylic acid)
Bendamustine Related Compound D RS (Chloroethyl-hydroxyethylamino) C₁₆H₂₂ClN₃O₃ 339.82 Mixed chloroethyl/hydroxyethylamino on benzimidazole - Hydroxyethyl reduces alkylation potential vs. bis-chloroethyl
- Free carboxylic acid vs. ester
Bendamustine Hydrochloride RS (Parent drug) C₁₆H₂₃N₃O₄ 321.38 Bis-hydroxyethylamino on benzimidazole, free acid - Hydroxyethyl groups (non-alkylating) vs. chloroethyl
- No esterification

Key Findings:

Bis(2-chloroethyl)amino groups are shared with Related Compounds I and F, suggesting comparable alkylating mechanisms .

Ester Modifications: The 1-chloroethyl ester introduces additional electrophilic sites compared to non-chlorinated esters (e.g., ethyl in Related Compound I), which may enhance reactivity but increase toxicity risks . Polar esters (e.g., mannitol in Related Compound F) improve water solubility, whereas the 1-chloroethyl ester likely reduces solubility, favoring lipid membrane penetration .

Biological Implications: The absence of a benzimidazole ring may limit the target compound’s ability to mimic purine bases, a feature critical for bendamustine’s DNA-binding efficacy . Dual chloroethyl groups (on both the amino and ester moieties) could potentiate cross-linking activity but raise concerns about off-target alkylation .

Biological Activity

1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate, commonly known as Prednimustine , is a synthetic compound utilized primarily in chemotherapy for treating various cancers, including leukemias and lymphomas. It represents a unique class of drugs that combines the anti-inflammatory properties of glucocorticoids with the alkylating effects typical of nitrogen mustards. This article delves into the biological activity of Prednimustine, highlighting its mechanisms of action, therapeutic applications, and related research findings.

  • Molecular Formula : C16H22Cl3NO
  • Molecular Weight : 366.7 g/mol
  • CAS Number : 1620191-18-5

Prednimustine exhibits significant biological activity through two primary mechanisms:

  • Alkylation of DNA : As an alkylating agent, it interferes with DNA replication and transcription. This action leads to the formation of DNA cross-links, ultimately triggering apoptosis in cancer cells.
  • Anti-inflammatory Effects : The glucocorticoid component helps mitigate some side effects associated with chemotherapy, providing a dual therapeutic benefit.

Therapeutic Applications

Prednimustine is primarily used in oncology as a chemotherapeutic agent. Its applications include:

  • Treatment of hematological malignancies such as leukemia and lymphoma.
  • Reduction of tumor burden in patients undergoing chemotherapy.

Case Studies and Clinical Findings

Clinical studies have demonstrated the efficacy of Prednimustine in reducing tumor sizes and improving patient outcomes. Notably:

  • A study indicated that Prednimustine effectively reduced tumor burden in patients with hematological malignancies, showcasing its potential as a frontline treatment option.
  • Another investigation highlighted its ability to promote apoptosis in cancer cells through G2/M phase arrest, which is critical for enhancing antitumor activity .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to Prednimustine:

Compound Name Structural Features Unique Aspects
ChlorambucilNitrogen mustard structureDirectly used as an alkylating agent in cancer therapy
Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrateSimilar bis(2-chloroethyl)amino moietyMethyl ester variant; potentially different pharmacokinetics
(2,5-dioxopyrrolidin-1-yl) 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoateContains a dioxopyrrolidine ringMay exhibit different biological activity due to ring structure

These compounds highlight the diversity within this class of drugs while underscoring the unique combination of properties found in Prednimustine that contribute to its therapeutic effectiveness.

Research Findings

Recent studies have explored the interactions and biological effects of Prednimustine:

  • Research has shown that Prednimustine may interact with various cellular pathways essential for optimizing treatment regimens and improving patient outcomes.
  • Investigations into structural analogs have revealed insights into enhancing selectivity and potency against specific cancer types .

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